2-Adamantanone oxime
Overview
Description
2-Adamantanone oxime is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as adamantan-2-one oxime, 2-Adamantanone, oxime, and Adamantanone oxime .
Synthesis Analysis
The synthesis of 2-Adamantanone oxime derivatives has been reported in the literature . These derivatives have shown in vitro antifungal activity against yeast and systemic mycoses and dermatophytes, and moderate anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of 2-Adamantanone oxime consists of a three-dimensional framework of carbon atoms, with an oxime group attached . The IUPAC name for this compound is N-(2-adamantylidene)hydroxylamine . The InChIKey, a unique identifier for the compound, is RABVIFXMFZFITE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Adamantanone oxime has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating that it has a rigid structure . The exact mass of the compound is 165.115364102 g/mol .
Scientific Research Applications
Application
2-Adamantanone oxime is a derivative of adamantane, which is a type of compound known for its high reactivity . This makes it a valuable starting material for the synthesis of various functional adamantane derivatives .
Method of Application
Unsaturated adamantane derivatives, such as 2-Adamantanone oxime, can be synthesized from dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . For example, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes, has been used in the synthesis of stable dehydroadamantanes .
Results or Outcomes
The high reactivity of these compounds offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biological Activity
Application
Some compounds of 2-Adamantanone oxime have shown moderate anti-inflammatory activity when tested in the carrageenin-induced rat paw edema assay . In addition, these compounds have shown in vitro antifungal activity against yeast and systemic mycoses and dermatophytes .
Results or Outcomes
The results indicate that some 2-Adamantanone oxime compounds have potential as anti-inflammatory and antifungal agents .
Advanced Ceramic Materials
Application
2-Adamantanone oxime Powder is one of the numerous advanced ceramic materials . These materials are typically used in a wide range of industries, including electronics, aerospace, automotive, and medical technology .
Results or Outcomes
Nanowires
Application
A similar technique can be employed to synthesize vinyl-disubstituted adamantanes, which are usable as nanowires to link semiconductor contact surfaces .
Method of Application
The alkylation of adamantane with decane leads to the formation of unsaturated products, such as 2-(2-butene)-adamantane in 8% yield, 3-(2-butene)-adamantane in 5.4% yield, and 1,4-di-(adamantyl)-butene-2 in 12% yield .
Results or Outcomes
The results indicate that some 2-Adamantanone oxime compounds have potential as nanowires to link semiconductor contact surfaces .
Quantum-Chemical Calculations
Application
2-Adamantanone oxime can be used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Results or Outcomes
Bioactive Compound
Application
2-Adamantanone oxime is considered a bioactive chemical . Bioactive compounds have actions in the body and can have an impact on health.
Safety And Hazards
When handling 2-Adamantanone oxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
Future Directions
Oximes, including 2-Adamantanone oxime, have gained interest due to their unique properties and reactivity modes . They have potential applications in diverse methodologies, from cycloadditions to bioconjugation . Future research directions may include exploring these applications further and developing new synthetic methodologies based on oxime starting materials .
properties
IUPAC Name |
N-(2-adamantylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVIFXMFZFITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanone oxime | |
CAS RN |
4500-12-3 | |
Record name | 2-Adamantanone, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Adamantanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo[3.3.1.13,7]decanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.